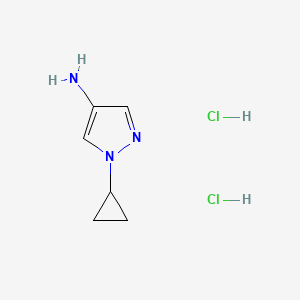

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-cyclopropylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBQIGVKYTZBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089319-10-6 | |

| Record name | 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of cyclopropyl hydrazine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as palladium or copper, and the process may be carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis, including temperature control and the use of inert gases .

Chemical Reactions Analysis

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyrazoles and their derivatives .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Intermediate : This compound is investigated as a potential intermediate in the synthesis of drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity against specific targets.

- Biological Activity : Preliminary studies suggest that 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride exhibits antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological evaluation .

2. Organic Synthesis

- Building Block : It serves as a building block in the synthesis of more complex organic molecules, particularly heterocycles. The reactivity of the pyrazole ring allows for diverse functionalization, leading to new derivatives with potentially useful properties .

3. Material Science

- Development of New Materials : The compound is explored for its utility in creating new materials with specific properties, such as polymers and coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of pyrazole derivatives, including this compound. The results indicated significant activity against various bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anti-inflammatory Research

Research focused on the anti-inflammatory effects of this compound showed promising results in animal models of inflammation. The compound demonstrated efficacy comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride can be contextualized by comparing it with analogous pyrazole derivatives. Key differences lie in substituent groups, salt forms, and physicochemical properties:

Table 1: Structural and Chemical Comparison of Pyrazole Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The cyclopropyl group in the target compound confers steric and electronic properties distinct from isopropyl (97421-16-4) or ethyl (1609395-52-9) substituents. Cyclopropane’s ring strain may enhance reactivity in synthesis or binding affinity in drug candidates .

Salt Form Impact: Dihydrochloride salts (e.g., 2089319-10-6, 1609395-52-9) generally exhibit higher aqueous solubility compared to free bases or monohydrochlorides, making them preferable for formulation studies .

Synthetic Utility :

- The synthesis of 1-cyclopropyl derivatives often involves cyclopropanamine as a nucleophile in SNAr reactions, as demonstrated in the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine . This method is adaptable to other analogs by varying substituents.

Biological Activity

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride, a compound with the molecular formula CHN·2HCl, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group at the 1-position and an amino group at the 4-position of the pyrazole ring. The incorporation of the cyclopropyl moiety enhances its lipophilicity, which may influence its interaction with biological membranes and receptors. The dihydrochloride form indicates that it is a salt, which can improve solubility in aqueous environments.

While specific mechanisms for this compound are still being elucidated, it is hypothesized that it may interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

- Signal Transduction : It could affect signal transduction pathways, contributing to its biological effects.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. Its structural similarity to other pyrazole derivatives suggests potential efficacy against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against Gram-positive bacteria | |

| Escherichia coli | Effective against Gram-negative bacteria | |

| Fungal strains | Potential antifungal activity |

Anti-inflammatory Effects

Research on related compounds indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Study on Antimicrobial Activity

In a study examining various pyrazole derivatives, this compound was included in a screening of compounds for antibacterial activity. It demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Study on Enzyme Inhibition

A study focused on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications at the 4-position significantly influenced enzyme inhibition potency. This suggests that further optimization of this compound could enhance its therapeutic efficacy against specific targets .

Research Applications

The compound is utilized in various scientific research applications:

- Medicinal Chemistry : As a building block for synthesizing more complex organic molecules.

- Biological Research : Investigated for its potential roles in treating inflammatory diseases and infections.

- Pharmaceutical Development : Explored as a candidate for drug development targeting specific diseases.

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride?

The compound is typically synthesized via alkylation of pyrazole derivatives. A common method involves reacting cyclopropylamine with a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazole) under basic conditions. The dihydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction solvents like ethanol or methanol are used, and purification involves recrystallization or column chromatography . Optimization of reaction parameters (temperature, pH, catalyst) is critical for yield improvement.

Q. How is the structure of this compound confirmed experimentally?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify cyclopropyl and pyrazole ring protons/carbons. For example, cyclopropyl protons appear as distinct multiplet signals (~δ 0.5–1.5 ppm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 154.1 for the free base) .

- X-ray Crystallography : Resolves bond angles and confirms salt formation via chloride ion coordination .

Q. What are the solubility properties of this compound in common solvents?

The dihydrochloride salt is generally soluble in polar solvents like water, methanol, and DMSO due to its ionic nature. Solubility in non-polar solvents (e.g., hexane) is poor. Experimental determination via saturation shake-flask method is recommended, as solubility data may vary with counterion and crystallinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Catalyst Screening : Copper(I) bromide or palladium catalysts enhance coupling efficiency in alkylation steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reactivity but may require post-reaction purification to remove traces.

- Temperature Control : Reactions often proceed at 35–80°C; higher temperatures risk decomposition of the cyclopropyl group.

- Workflow Automation : Continuous flow reactors enable precise control of residence time and mixing, reducing side-product formation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in medicinal chemistry?

- Substituent Variation : Modify the cyclopropyl group or pyrazole ring (e.g., fluorination at C3/C5) to assess impact on target binding. For example, difluoromethyl derivatives show enhanced metabolic stability .

- Biological Assays : Test analogues in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituents with IC values.

- Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents on reactivity and binding .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) to ensure reproducibility.

- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may explain inconsistent in vivo/in vitro results .

- Batch Analysis : Compare purity (>95% by HPLC) and salt form (dihydrochloride vs. free base) across studies, as these influence bioavailability .

Q. What analytical techniques resolve discrepancies in crystallographic vs. spectroscopic data?

- Dynamic NMR : Detects conformational flexibility (e.g., ring puckering in cyclopropyl) that may lead to conflicting interpretations.

- TGA-DSC : Thermogravimetric analysis identifies hydrate/solvate forms that alter crystallographic parameters .

- Multi-nuclear NMR : N or F NMR (if fluorinated) provides additional structural constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.